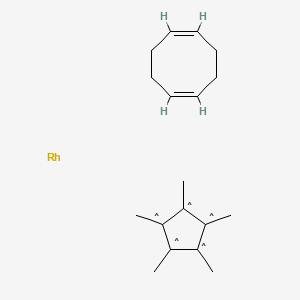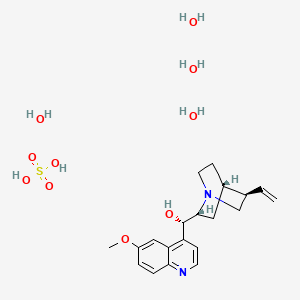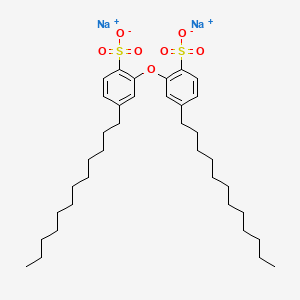![molecular formula C16H14O2S2 B13753883 1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone CAS No. 5335-82-0](/img/structure/B13753883.png)
1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone is an organic compound with the molecular formula C16H14O2S2 It is characterized by the presence of two acetylphenyl groups connected via a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone typically involves the reaction of 4-acetylphenyl disulfide with appropriate reagents under controlled conditions. One common method involves the use of 4-aminoacetophenone and sodium azide, which are refluxed with triethyl orthoformate in an acidic medium . This reaction results in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The acetyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the acetyl groups under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal agent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism of action of 1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone involves its interaction with specific molecular targets. The disulfide bond can undergo redox reactions, which may influence various biochemical pathways. The compound’s acetyl groups can also participate in covalent modifications of proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Diacetylbiphenyl: Similar structure but lacks the disulfide bond.
1,4-Diacetylbenzene: Contains acetyl groups but has a simpler structure without the disulfide linkage.
Uniqueness
1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone is unique due to the presence of both acetyl groups and a disulfide bond, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
5335-82-0 |
|---|---|
Molecular Formula |
C16H14O2S2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-[4-[(4-acetylphenyl)disulfanyl]phenyl]ethanone |
InChI |
InChI=1S/C16H14O2S2/c1-11(17)13-3-7-15(8-4-13)19-20-16-9-5-14(6-10-16)12(2)18/h3-10H,1-2H3 |
InChI Key |
KIRIOGATKMSJIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)SSC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



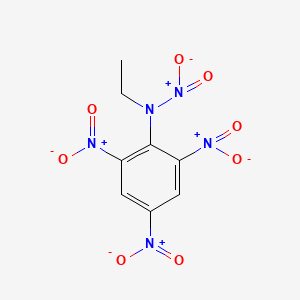
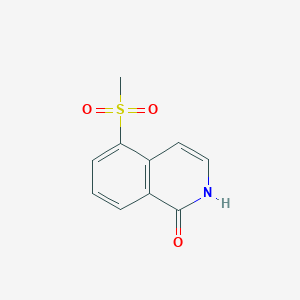
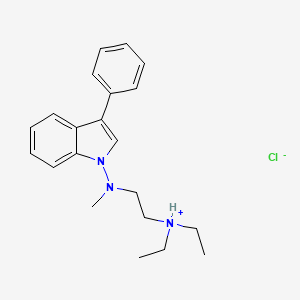
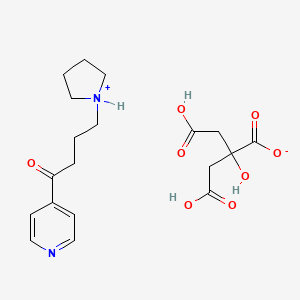

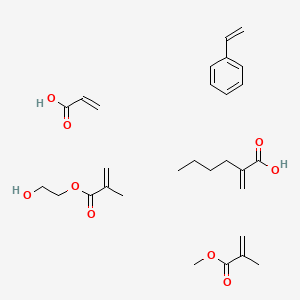
![(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine](/img/structure/B13753846.png)
